molecular formula C16H13ClN4OS B11661219 3-(4-chlorophenyl)-N'-[(1E)-1-(thiophen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide

3-(4-chlorophenyl)-N'-[(1E)-1-(thiophen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11661219
M. Wt: 344.8 g/mol
InChI Key: AUBWDQWJMZTTCB-VCHYOVAHSA-N
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Description

3-(4-chlorophenyl)-N’-[(1E)-1-(thiophen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that features a pyrazole core substituted with a chlorophenyl group and a thiophene-derived ethylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-N’-[(1E)-1-(thiophen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting with the preparation of the pyrazole core. One common method involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with thiophene-2-carbaldehyde under acidic conditions to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-N’-[(1E)-1-(thiophen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group on the chlorophenyl ring can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-chlorophenyl)-N’-[(1E)-1-(thiophen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-N’-[(1E)-1-(thiophen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the biological context and the specific disease being targeted.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide: Lacks the thiophene-derived ethylidene moiety.

    3-(4-bromophenyl)-N’-[(1E)-1-(thiophen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

The presence of the thiophene-derived ethylidene moiety in 3-(4-chlorophenyl)-N’-[(1E)-1-(thiophen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide imparts unique electronic properties, making it potentially useful in applications such as organic electronics and materials science.

Properties

Molecular Formula

C16H13ClN4OS

Molecular Weight

344.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-N-[(E)-1-thiophen-2-ylethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C16H13ClN4OS/c1-10(15-3-2-8-23-15)18-21-16(22)14-9-13(19-20-14)11-4-6-12(17)7-5-11/h2-9H,1H3,(H,19,20)(H,21,22)/b18-10+

InChI Key

AUBWDQWJMZTTCB-VCHYOVAHSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=NN1)C2=CC=C(C=C2)Cl)/C3=CC=CS3

Canonical SMILES

CC(=NNC(=O)C1=CC(=NN1)C2=CC=C(C=C2)Cl)C3=CC=CS3

Origin of Product

United States

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